ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Scientific Research Applications
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes or sensors
Mechanism of Action
Target of Action
The compound is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines, to which this compound belongs, have antimetabolite properties . This suggests that they might work by interfering with the normal metabolic processes of cells, particularly those involving purine biochemical reactions .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it can be inferred that they may affect pathways involving purine metabolism. Disruption of these pathways can lead to a variety of downstream effects, potentially including the inhibition of cell growth and replication.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it is known to have antitrypanosomal activity . This suggests that it may have effects at the cellular level that inhibit the growth or survival of trypanosomes.
Action Environment
One study mentions that the stability of similar compounds under exposure to extreme ph was studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction parameters are carefully controlled to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Comparison with Similar Compounds
Ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system and are known for their photophysical properties and potential as antitumor agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 5-[(4-phenyloxane-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-20(26)18-15-23-25-11-8-17(14-19(18)25)24-21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-8,11,14-15H,2,9-10,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOCRKMPVOXOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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